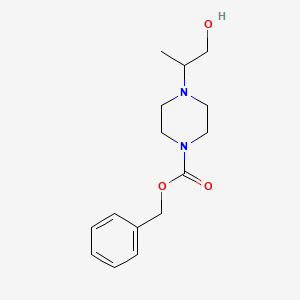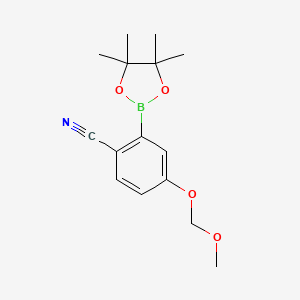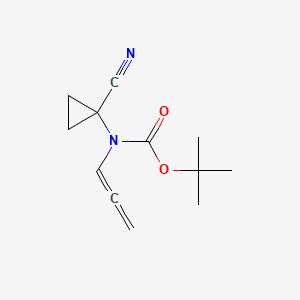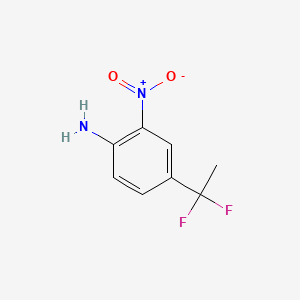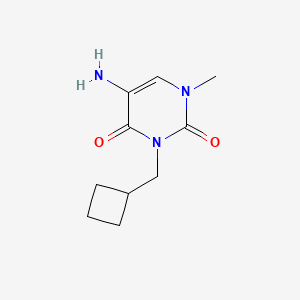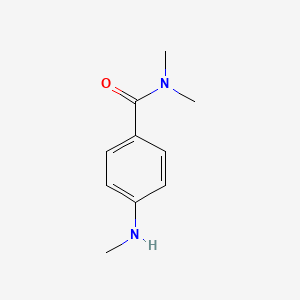
N,N-dimethyl-4-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(methylamino)benzamide: is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzamide, characterized by the presence of dimethyl and methylamino groups attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(methylamino)benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N,N-dimethyl-4-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of N,N-dimethyl-4-(methylamino)aniline.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N,N-dimethyl-4-(methylamino)benzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N,N-dimethylbenzamide: Similar structure but lacks the methylamino group.
N,N-dimethyl-4-aminobenzamide: Similar structure but lacks the methyl group on the amino group.
N,N-dimethyl-4-nitrobenzamide: Contains a nitro group instead of a methylamino group.
Uniqueness: N,N-dimethyl-4-(methylamino)benzamide is unique due to the presence of both dimethyl and methylamino groups, which confer specific chemical and biological properties
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
N,N-dimethyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-11-9-6-4-8(5-7-9)10(13)12(2)3/h4-7,11H,1-3H3 |
InChIキー |
JUEPJVQUOOOAGG-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



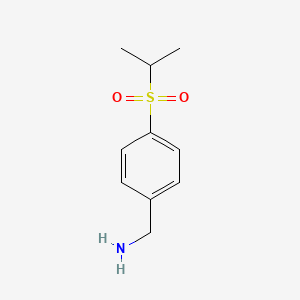

![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
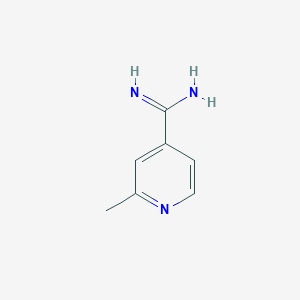
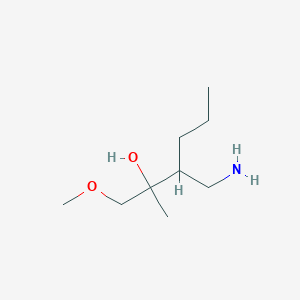
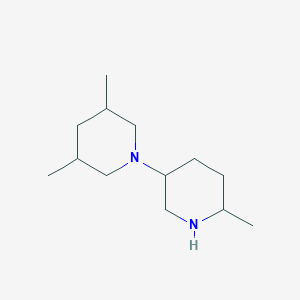
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
